2-Isobutyl-5-nitrobenzonitrile

Übersicht

Beschreibung

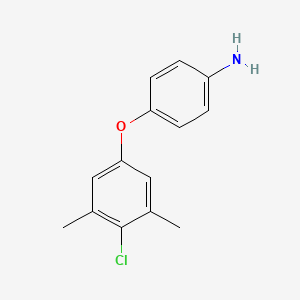

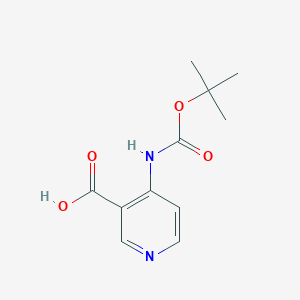

2-Isobutyl-5-nitrobenzonitrile is a chemical compound that belongs to the class of nitrobenzonitriles. These compounds are characterized by the presence of a nitro group (-NO2) and a nitrile group (-CN) attached to a benzene ring. The specific isomers of nitrobenzonitriles, including the 2-, 3-, and 4-isomers, have been studied for their thermophysical behavior and phase transitions .

Synthesis Analysis

The synthesis of related compounds, such as 2-acylbenzonitriles, has been explored through various strategies. One such strategy involves the use of electrophiles in asymmetric organocatalytic cascade reactions with nitromethane, leading to the formation of 3,3-disubstituted isoindolinones . Another related compound, 5-Bromo-2-isobutoxybenzonitrile, which is a key intermediate in the synthesis of the drug Febuxostat, has been synthesized using a three-step procedure starting from salicylaldehyde. This process involves bromination, cyanidation, and alkylation, and has been deemed suitable for industrial preparation due to its mild reaction conditions and cost-effectiveness .

Molecular Structure Analysis

The molecular structure of 2-Isobutyl-5-nitrobenzonitrile would be expected to feature a benzene ring substituted with an isobutyl group, a nitro group, and a nitrile group. The positions of these substituents on the benzene ring define the compound's specific properties and reactivity. The presence of electron-withdrawing groups such as the nitro and nitrile groups can influence the stability and energy of the molecule .

Chemical Reactions Analysis

While the specific chemical reactions of 2-Isobutyl-5-nitrobenzonitrile are not detailed in the provided papers, the reactivity of nitrobenzonitriles, in general, can be inferred. The nitro group is a strong electron-withdrawing group that can activate the benzene ring towards nucleophilic substitution reactions. The nitrile group can undergo various reactions, including hydrolysis to form carboxylic acids or reduction to form primary amines .

Physical and Chemical Properties Analysis

The physical properties of nitrobenzonitriles have been studied using differential scanning calorimetry. This method has allowed for the measurement of heat capacities, as well as the temperatures, enthalpies, and entropies of fusion processes and phase transitions for the isomers of nitrobenzonitriles . The thermochemical properties, such as the enthalpies of combustion and sublimation, have also been measured for the isomeric nitrobenzonitriles, providing insights into their stability and reactivity. The standard molar enthalpies of formation for these compounds in both condensed and gaseous states have been derived, along with the destabilization energies associated with the presence of electron-withdrawing groups .

Wissenschaftliche Forschungsanwendungen

-

Chemical Synthesis

- Summary of Application : 2-Isobutyl-5-nitrobenzonitrile is a chemical compound used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, and Analytical studies .

- Methods of Application : The specific methods of application or experimental procedures would depend on the context of the research. As a chemical compound, it could be used in reactions under controlled conditions, following standard laboratory safety protocols .

- Results or Outcomes : The outcomes would vary based on the specific research context. The compound could potentially contribute to the synthesis of other complex molecules or be used in analytical studies .

-

Biofuel Production

- Summary of Application : Isobutanol, a compound related to 2-Isobutyl-5-nitrobenzonitrile, has been studied for its potential use as a biofuel . It’s also used as a raw material for coating resins, deicing fluid, additives in polishes, etc .

- Methods of Application : Microbial engineering approaches have been used to improve isobutanol production. Genetically engineered organisms have been reported to produce a maximum of 50 g/L of isobutanol, which is far more than the native strain without any modification .

- Results or Outcomes : The production of isobutanol through microbial engineering has shown promising results, with significant improvements in production levels compared to native strains .

-

Pharmaceutical Research

- Summary of Application : 2-Isobutyl-5-nitrobenzonitrile could potentially be used in pharmaceutical research, given its complex structure and the presence of a nitro group, which is often found in pharmaceutical compounds .

- Methods of Application : The compound could be used in drug synthesis or as a starting material for the synthesis of more complex molecules. The specific methods would depend on the context of the research .

- Results or Outcomes : The outcomes would vary based on the specific research context. The compound could potentially contribute to the development of new drugs or therapies .

-

Material Science

- Summary of Application : Given its complex structure, 2-Isobutyl-5-nitrobenzonitrile could potentially be used in material science research, particularly in the development of new materials or coatings .

- Methods of Application : The compound could be used in the synthesis of new materials or as a component in coatings. The specific methods would depend on the context of the research .

- Results or Outcomes : The outcomes would vary based on the specific research context. The compound could potentially contribute to the development of new materials with unique properties .

-

Chemical Synthesis

- Summary of Application : 2-Isobutyl-5-nitrobenzonitrile can be used in the synthesis of other complex molecules . It can be a starting material for various chemical reactions .

- Methods of Application : The compound can be used in reactions under controlled conditions, following standard laboratory safety protocols . The specific methods of application or experimental procedures would depend on the context of the research .

- Results or Outcomes : The outcomes would vary based on the specific research context. The compound could potentially contribute to the synthesis of other complex molecules .

-

Analytical Studies

- Summary of Application : Given its unique structure, 2-Isobutyl-5-nitrobenzonitrile could potentially be used in analytical studies . It can be used as a reference compound or a standard in various analytical methods .

- Methods of Application : The compound could be used in various analytical techniques such as spectroscopy, chromatography, and others . The specific methods would depend on the context of the research .

- Results or Outcomes : The outcomes would vary based on the specific research context. The compound could potentially contribute to the development of new analytical methods or improve existing ones .

Safety And Hazards

Eigenschaften

IUPAC Name |

2-(2-methylpropyl)-5-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-8(2)5-9-3-4-11(13(14)15)6-10(9)7-12/h3-4,6,8H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYTVZDZXEXCQFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=C(C=C(C=C1)[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701283422 | |

| Record name | 2-(2-Methylpropyl)-5-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701283422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Isobutyl-5-nitrobenzonitrile | |

CAS RN |

288251-96-7 | |

| Record name | 2-(2-Methylpropyl)-5-nitrobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=288251-96-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Methylpropyl)-5-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701283422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1322633.png)

![3-[(2,6-Dichlorobenzyl)oxy]benzoic acid](/img/structure/B1322637.png)

![2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1322644.png)